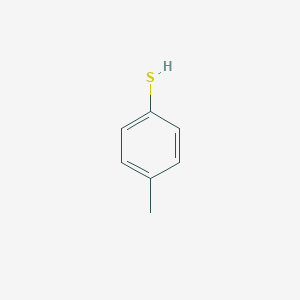

4-Methylbenzenethiol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in alcohol, ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229565. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHCBQAPPJAULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048188 | |

| Record name | 4-Thiocresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with an extremely offensive odor; [CHEMINFO] Crystalline solid with a stench; [Alfa Aesar MSDS] | |

| Record name | 4-Thiocresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

195 °C @ 760 mm Hg | |

| Record name | 4-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

68 °C | |

| Record name | 4-Thiocresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insol in water; sol in alcohol, ether | |

| Record name | 4-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.8 [mmHg], 0.807 mm Hg @ 25 °C | |

| Record name | 4-Thiocresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Leaflets | |

CAS No. |

106-45-6 | |

| Record name | 4-Methylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiocresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Thiocresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiocresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-THIOCRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L2WW9XYZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

43-44 °C | |

| Record name | 4-THIOCRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4-methylbenzenethiol physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as p-thiocresol or p-toluenethiol, is an organosulfur compound with the chemical formula CH₃C₆H₄SH. It is a crucial intermediate in the synthesis of various organic compounds, finding applications in pharmaceuticals, dyes, and materials science. This document provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for its key reactions and visualizations of its chemical behavior.

Physical and Chemical Properties

This compound is a white crystalline solid characterized by a strong, unpleasant odor. It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, ether, chloroform, and methanol.[1][2][3][4]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈S | [5] |

| Molecular Weight | 124.21 g/mol | [5] |

| CAS Number | 106-45-6 | [5] |

| Appearance | White leaflets or crystalline solid | [5] |

| Odor | Strong, unpleasant, stench | [5] |

| Melting Point | 41-44 °C | [5] |

| Boiling Point | 195 °C (at 760 mmHg) | [5] |

| Density | 1.022 g/cm³ | [4] |

| Vapor Pressure | 0.8 mmHg at 25 °C; 10 mmHg at 71 °C | [5] |

| Flash Point | 68 °C (closed cup) | |

| Solubility | Insoluble in water; soluble in alcohol, ether, chloroform, and methanol. | [3][4][5] |

| pKa | 6.82 at 25 °C | [5][6] |

| InChI Key | WLHCBQAPPJAULW-UHFFFAOYSA-N | [5] |

| SMILES | Cc1ccc(S)cc1 | [5] |

Chemical Reactivity and Applications

The chemistry of this compound is dominated by the reactivity of the thiol (-SH) group. The sulfur atom is nucleophilic, and the S-H bond is acidic, making it susceptible to a range of chemical transformations.

Acidity and Thiolate Formation

With a pKa of approximately 6.82, the thiol proton of this compound is significantly more acidic than the corresponding proton in p-cresol (the oxygen analogue).[5][6] This allows for easy deprotonation by bases to form the corresponding thiolate anion. The thiolate is a potent nucleophile and is central to many of the reactions of this compound.

Figure 1: Deprotonation of this compound to form the thiolate anion.

S-Alkylation

The 4-methylthiophenolate anion readily participates in nucleophilic substitution reactions (typically Sₙ2) with alkyl halides to form thioethers (sulfides).[3] This is a common and efficient method for forming carbon-sulfur bonds.

Oxidation to Disulfide

Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), can oxidize this compound to its corresponding disulfide, bis(4-methylphenyl) disulfide.[4][7] This oxidative coupling is a characteristic reaction of thiols.

Figure 2: Oxidation of this compound to bis(4-methylphenyl) disulfide.

Palladium-Catalyzed Cross-Coupling

This compound is a valuable substrate in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions to form diaryl sulfides. In these reactions, the thiol is coupled with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base. This methodology has broad substrate scope and functional group tolerance.[2][8]

Figure 3: Experimental workflow for Palladium-catalyzed synthesis of diaryl sulfides.

Experimental Protocols

The following are representative experimental protocols for key reactions involving this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Synthesis of bis(4-methylphenyl) disulfide via Oxidation

This protocol describes the oxidation of this compound to its disulfide using hydrogen peroxide as a mild and environmentally benign oxidant, catalyzed by iodine.

-

Materials:

-

This compound

-

30% Hydrogen peroxide (H₂O₂)

-

Iodine (I₂)

-

Ethyl acetate

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of this compound (1.0 mmol) in ethyl acetate (10 mL), add a catalytic amount of iodine (0.1 mmol).

-

To this mixture, add 30% hydrogen peroxide (1.1 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to remove any excess iodine.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by recrystallization or column chromatography to obtain pure bis(4-methylphenyl) disulfide.[4][7]

-

Palladium-Catalyzed Synthesis of 4-Methylphenyl Phenyl Sulfide

This protocol is based on the general method for palladium-catalyzed cross-coupling of thiols with aryl halides developed by Murata and Buchwald.[2][8]

-

Materials:

-

This compound

-

Iodobenzene (or another aryl halide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous toluene

-

-

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine Pd(OAc)₂ (2 mol%), DiPPF (4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Add anhydrous toluene, followed by this compound (1.2 mmol) and the aryl halide (e.g., iodobenzene, 1.0 mmol).

-

Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) for the required time (typically 12-24 hours).

-

Monitor the reaction by TLC or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired diaryl sulfide.

-

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, harmful in contact with skin, and can cause skin and serious eye irritation. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Store in a cool, dry, well-ventilated area away from oxidizing agents.

Conclusion

This compound is a versatile chemical building block with a rich and well-defined chemistry centered on its thiol group. Its physical and chemical properties make it a valuable reagent in a wide array of synthetic applications, from the straightforward formation of thioethers and disulfides to its use in advanced palladium-catalyzed cross-coupling reactions. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. Disulfide, bis(4-methylphenyl) | C14H14S2 | CID 66027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mVOC 4.0 [bioinformatics.charite.de]

- 7. Disulfide, bis(4-methylphenyl) [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of p-Thiocresol for Novice Researchers

This guide provides a comprehensive overview of accessible synthesis pathways for p-thiocresol (also known as 4-methylthiophenol or p-tolyl mercaptan), tailored for researchers, scientists, and professionals in drug development. It outlines three primary methods suitable for a laboratory setting, detailing experimental protocols and presenting quantitative data in a comparative format.

Synthesis via Reduction of p-Toluenesulfonyl Chloride

A direct and common method for preparing p-thiocresol is the reduction of the readily available p-toluenesulfonyl chloride. This reaction is typically achieved using a strong reducing agent, such as zinc dust in the presence of an acid. Careful temperature control is crucial to prevent the formation of byproducts and ensure a good yield.

Experimental Protocol:

In a 12-liter round-bottomed flask, 7.2 kg of cracked ice is combined with 2.4 kg (1300 mL) of concentrated sulfuric acid. The mixture is cooled to between -5°C and 0°C using an ice-salt bath. With mechanical stirring, 600 g of p-toluenesulfonyl chloride is gradually introduced over 30 minutes, ensuring it becomes finely divided. Subsequently, 1.2 kg of 90% zinc dust is added in portions, maintaining the temperature at or below 0°C; this addition typically takes about 30 minutes. It is critical to maintain this low temperature to avoid poor yields.

After the addition of zinc dust is complete, the ice-salt bath is removed, and the reaction mixture is stirred for an additional 5-6 hours, allowing the temperature to rise slowly to room temperature. The flask is then fitted with a reflux condenser, and the mixture is heated under reflux for 4-5 hours until the reaction is complete, indicated by the disappearance of the oily layer and the formation of a white precipitate. The reaction mixture is then cooled, and the p-thiocresol is isolated by steam distillation. The distilled product is separated from the aqueous layer, dried over calcium chloride, and further purified by distillation. The pure compound boils at 166–169°C.

Synthesis from p-Toluidine via Diazotization (Leuckart Thiophenol Reaction)

This pathway involves the conversion of p-toluidine into a diazonium salt, which is then reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthate. The resulting xanthate ester is subsequently hydrolyzed to yield p-thiocresol. This method is a classic approach for introducing a thiol group onto an aromatic ring.

Experimental Protocol:

In a 1-liter flask equipped with a mechanical stirrer and a thermometer, 150 mL of concentrated hydrochloric acid and 150 g of crushed ice are placed and cooled in an ice bath. 80 g (0.75 mole) of p-toluidine is slowly added with stirring. The mixture is cooled to 0°C, and a cold solution of 55 g (0.8 mole) of sodium nitrite in 125 mL of water is added slowly, keeping the temperature below 4°C to form the diazonium salt solution.

In a separate 2-liter flask, a solution of 140 g of potassium ethyl xanthate in 180 mL of water is warmed to 40-45°C. The cold diazonium solution is then added slowly to the warm xanthate solution over approximately 2 hours, maintaining the temperature in the 40-45°C range. After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete decomposition of the intermediate. The oily p-tolyl ethyl xanthate is then separated.

The crude p-tolyl ethyl xanthate is dissolved in 500 mL of 95% ethanol and brought to a boil. 175 g of potassium hydroxide pellets are added slowly to the hot solution, and the mixture is refluxed for about 8 hours, or until a sample is completely soluble in water. Approximately 400 mL of ethanol is then removed by distillation. The residue is taken up in about 500 mL of water and the solution is made strongly acidic with 6 N sulfuric acid. The liberated p-thiocresol is then purified by steam distillation.[1]

Synthesis via the Newman-Kwart Rearrangement

The Newman-Kwart rearrangement offers a multi-step but versatile route to thiophenols from the corresponding phenols.[2] For the synthesis of p-thiocresol, the starting material is p-cresol. The process involves three key steps:

-

Formation of an O-aryl thiocarbamate: p-Cresol is deprotonated with a base and then reacted with a thiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) to form O-(p-tolyl) dimethylthiocarbamate.[2]

-

Thermal or Catalyzed Rearrangement: The O-aryl thiocarbamate undergoes rearrangement to the S-aryl thiocarbamate, S-(p-tolyl) dimethylthiocarbamate. This is the core Newman-Kwart rearrangement step and traditionally requires high temperatures (200-300°C).[2] However, palladium-catalyzed[3] and photoredox-catalyzed[4] methods have been developed to facilitate this rearrangement under milder conditions.

-

Hydrolysis: The S-aryl thiocarbamate is hydrolyzed, typically under basic conditions (e.g., using aqueous sodium hydroxide or methanolic potassium hydroxide), to yield p-thiocresol.[5]

Experimental Protocol (General Outline):

Step 1: O-(p-tolyl) dimethylthiocarbamate formation: p-Cresol is dissolved in a suitable solvent and treated with a base (e.g., sodium hydride) to form the corresponding phenoxide. To this, dimethylthiocarbamoyl chloride is added, and the reaction is stirred until completion.

Step 2: Newman-Kwart Rearrangement: The purified O-(p-tolyl) dimethylthiocarbamate is heated in a high-boiling solvent (e.g., diphenyl ether) at temperatures around 250°C until the rearrangement to S-(p-tolyl) dimethylthiocarbamate is complete.[2]

Step 3: Hydrolysis: The S-(p-tolyl) dimethylthiocarbamate is refluxed with a solution of sodium hydroxide in aqueous ethanol. After the reaction is complete, the mixture is cooled, acidified, and the p-thiocresol is extracted and purified.[5]

Quantitative Data Summary

| Synthesis Pathway | Starting Material | Key Reagents | Typical Reaction Conditions | Typical Yield |

| Reduction | p-Toluenesulfonyl chloride | Zinc dust, Sulfuric acid | 0°C to reflux | High |

| Diazotization | p-Toluidine | Sodium nitrite, Potassium ethyl xanthate, Potassium hydroxide | 0-45°C, then reflux | Good |

| Newman-Kwart | p-Cresol | Dimethylthiocarbamoyl chloride, Heat or Catalyst, Sodium hydroxide | High temperature (thermal) or milder (catalyzed), then reflux | Good to High |

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 3. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]

- 4. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Newman-Kwart Rearrangement [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Methylthiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylthiophenol, also known as p-thiocresol, is an organosulfur compound with the chemical formula CH₃SC₆H₄SH. It is a substituted aromatic thiol characterized by a methylthio group and a thiol group attached to a benzene ring in a para configuration. This compound and its derivatives are of significant interest in various fields, including pharmaceuticals, materials science, and organic synthesis, owing to the reactivity of the thiol group and the electronic effects of the substituents on the aromatic ring. A thorough understanding of its molecular structure and bonding is crucial for predicting its chemical behavior, designing new molecules with desired properties, and developing novel applications.

This technical guide provides a comprehensive overview of the molecular structure and bonding of 4-methylthiophenol, incorporating experimental data and computational analysis. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds.

Molecular Structure

Geometric Parameters

The key geometric parameters, including bond lengths, bond angles, and dihedral angles, dictate the molecule's overall shape and steric properties. The following table summarizes the calculated geometric parameters for 4-methylthiophenol, obtained from Density Functional Theory (DFT) calculations.

Table 1: Calculated Geometric Parameters of 4-Methylthiophenol

| Parameter | Value | Description |

| Bond Lengths (Å) | ||

| C-S (thiol) | 1.77 | Length of the bond between the aromatic carbon and the thiol sulfur. |

| S-H | 1.35 | Length of the bond between the thiol sulfur and its hydrogen. |

| C-S (methylthio) | 1.78 | Length of the bond between the aromatic carbon and the methylthio sulfur. |

| S-C (methyl) | 1.80 | Length of the bond between the methylthio sulfur and the methyl carbon. |

| C-C (aromatic) | 1.39 - 1.40 | Range of carbon-carbon bond lengths within the benzene ring. |

| C-H (aromatic) | 1.08 - 1.09 | Range of carbon-hydrogen bond lengths on the benzene ring. |

| C-H (methyl) | 1.09 | Carbon-hydrogen bond length in the methyl group. |

| **Bond Angles (°) ** | ||

| C-S-H | 99.5 | Angle formed by the aromatic carbon, thiol sulfur, and hydrogen. |

| C-C-S (thiol) | 120.5 | Angle formed by two aromatic carbons and the thiol sulfur. |

| C-S-C (methylthio) | 103.0 | Angle formed by the aromatic carbon, methylthio sulfur, and methyl carbon. |

| C-C-S (methylthio) | 119.8 | Angle formed by two aromatic carbons and the methylthio sulfur. |

| C-C-C (aromatic) | 119.5 - 120.5 | Range of internal bond angles of the benzene ring. |

| Dihedral Angles (°) | ||

| H-S-C-C | ~0 or ~180 | Defines the orientation of the S-H bond relative to the plane of the benzene ring (planar or anti-planar). |

| C-S-C-C | ~0 or ~180 | Defines the orientation of the methyl group relative to the plane of the benzene ring. |

Note: These values are based on DFT calculations and may vary slightly depending on the computational method and basis set used. Experimental values from a crystal structure would provide the most accurate data.

The benzene ring is expected to be nearly planar, with the sulfur atoms of the thiol and methylthio groups lying in or close to the plane of the ring. The orientation of the S-H and S-CH₃ bonds relative to the ring can influence the molecule's conformational preferences and intermolecular interactions.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding of 4-methylthiophenol. The most informative methods include Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds.

Table 2: Key FTIR Vibrational Frequencies and Assignments for 4-Methylthiophenol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H aromatic stretching |

| ~2920 | Medium | C-H methyl asymmetric stretching |

| ~2850 | Medium | C-H methyl symmetric stretching |

| ~2550 | Weak | S-H stretching (thiol) |

| ~1590 | Medium | C=C aromatic ring stretching |

| ~1490 | Strong | C=C aromatic ring stretching |

| ~1440 | Medium | C-H methyl bending |

| ~1100 | Medium | C-S stretching |

| ~820 | Strong | C-H aromatic out-of-plane bending (para-disubstitution) |

The presence of a weak absorption around 2550 cm⁻¹ is a characteristic signature of the S-H stretching vibration of the thiol group. The strong band around 820 cm⁻¹ is indicative of the para-disubstitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-methylthiophenol shows distinct signals for the aromatic protons, the thiol proton, and the methyl protons.

Table 3: ¹H NMR Chemical Shifts and Coupling Constants for 4-Methylthiophenol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to -SH) | ~7.2 - 7.3 | d | ~8.0 |

| Aromatic (ortho to -SCH₃) | ~7.1 - 7.2 | d | ~8.0 |

| Thiol (-SH) | ~3.4 | s | - |

| Methyl (-SCH₃) | ~2.4 | s | - |

The aromatic region typically displays a pair of doublets, characteristic of a para-substituted benzene ring. The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the methylthio group and the weaker electron-donating nature of the thiol group. The thiol proton signal is a singlet and its chemical shift can be variable depending on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 4: ¹³C NMR Chemical Shifts for 4-Methylthiophenol

| Carbon | Chemical Shift (δ, ppm) |

| C-S (thiol) | ~129 |

| C-S (methylthio) | ~136 |

| C-H (aromatic, ortho to -SH) | ~130 |

| C-H (aromatic, ortho to -SCH₃) | ~127 |

| C (methyl) | ~16 |

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the two sulfur-containing substituents.

Molecular Orbital Theory and Bonding

Molecular orbital (MO) theory provides a more detailed picture of the bonding in 4-methylthiophenol by describing the distribution and energy of electrons in molecular orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's reactivity and electronic properties.

Frontier Molecular Orbitals

The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most easily added, and it relates to the molecule's ability to act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.

Table 5: Calculated Frontier Molecular Orbital Energies for 4-Methylthiophenol

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: These values are based on DFT calculations and can vary with the computational method.

A smaller HOMO-LUMO gap generally indicates higher reactivity. The distribution of the HOMO and LUMO across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. For 4-methylthiophenol, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the aromatic ring, while the LUMO is primarily distributed over the aromatic ring's π*-system.

Experimental Protocols

FTIR-ATR Spectroscopy of a Solid Sample

Objective: To obtain the infrared spectrum of solid 4-methylthiophenol.

Materials:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

4-Methylthiophenol (solid).

-

Spatula.

-

Isopropanol or ethanol for cleaning.

-

Kimwipes or other lint-free tissue.

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropanol and allowing it to dry completely. Record a background spectrum. This will subtract the absorbance of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal from the sample spectrum.

-

Sample Application: Place a small amount of solid 4-methylthiophenol onto the center of the ATR crystal using a clean spatula.

-

Apply Pressure: Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface.

-

Collect Spectrum: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Cleaning: After the measurement, raise the press arm and carefully remove the sample from the crystal surface. Clean the crystal thoroughly with a Kimwipe and isopropanol.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of 4-methylthiophenol.

Materials:

-

NMR spectrometer.

-

High-quality 5 mm NMR tubes.

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

-

4-Methylthiophenol.

-

Pasteur pipette and filter plug (e.g., glass wool).

-

Vortex mixer.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-methylthiophenol for ¹H NMR (or 20-30 mg for ¹³C NMR) and place it in a small, clean vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently vortex the vial to dissolve the sample completely.

-

Filter the solution through a Pasteur pipette with a small glass wool plug directly into a clean NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

-

Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

-

Visualizations

Molecular Structure of 4-Methylthiophenol

Caption: Ball-and-stick model of the 4-methylthiophenol molecule.

Experimental Workflow for Spectroscopic Analysis

The Solubility Profile of p-Phenylenediamine (CAS 106-45-6) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-Phenylenediamine (PPD), a compound of significant interest in various industrial and research applications, including as a key intermediate in the synthesis of polymers, dyes, and pharmaceuticals. Understanding its solubility in organic solvents is critical for its application in chemical synthesis, formulation development, and toxicological studies.

Core Concepts: p-Phenylenediamine Properties

p-Phenylenediamine is a white to light purple crystalline solid that is known to darken upon exposure to air due to oxidation.[1] It is a diamine with the chemical formula C₆H₄(NH₂)₂. The presence of two amino groups on the benzene ring significantly influences its polarity and, consequently, its solubility characteristics.

Quantitative Solubility Data

The solubility of p-Phenylenediamine in various organic solvents has been reported in several studies. The following table summarizes the available quantitative data for easy comparison. It is important to note that solubility is often temperature-dependent, a factor that should be considered in experimental design.[2]

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Ethanol | C₂H₅OH | < 10 g/100 mL | 22 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | < 1 g/100 mL | 22 |

| Water | H₂O | 47 g/L | 25 |

Qualitative solubility information indicates that p-Phenylenediamine is also soluble in methanol, diethyl ether, chloroform, acetone, and benzene (particularly hot benzene).[1][3][4]

Experimental Protocols for Solubility Determination

A standardized and rigorous methodology is crucial for obtaining reproducible solubility data. The following protocol outlines a general method for determining the solubility of p-Phenylenediamine in an organic solvent.

Objective: To determine the saturation solubility of p-Phenylenediamine in a specified organic solvent at a controlled temperature.

Materials:

-

p-Phenylenediamine (CAS 106-45-6), analytical grade

-

Selected organic solvent(s), HPLC grade or equivalent

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of p-Phenylenediamine to a scintillation vial. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure excess solid remains.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microparticles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the p-Phenylenediamine.

-

Once the solvent is completely removed, weigh the vial containing the dried p-Phenylenediamine.

-

The difference in weight will give the mass of the dissolved solute.

-

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of p-Phenylenediamine of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in the desired units, such as g/L, mg/mL, or mol/L, based on the mass or concentration of p-Phenylenediamine and the volume of the solvent used.

-

Signaling Pathways and Biological Interactions

Recent research has shed light on the biological activities of p-Phenylenediamine, particularly its impact on cellular signaling pathways. A significant study demonstrated that PPD can induce apoptosis (programmed cell death) in human urothelial cells.[5] This process is mediated through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[5]

Furthermore, the study revealed that p-Phenylenediamine inhibits several key signaling pathways that are crucial for cell survival and proliferation:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a critical regulator of the immune response, inflammation, and cell survival. Inhibition of NF-κB can make cells more susceptible to apoptosis.[5]

-

mTOR (mammalian Target of Rapamycin) Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Its inhibition can halt cell cycle progression and induce apoptosis.[5]

-

Wnt Signaling Pathway: The Wnt pathway plays a vital role in embryonic development and tissue homeostasis. Aberrant Wnt signaling is often associated with cancer. Inhibition of this pathway can disrupt cell proliferation and survival.[5]

The induction of apoptosis and the inhibition of these pro-survival pathways highlight the cytotoxic potential of p-Phenylenediamine and are of significant interest in toxicological and pharmacological research.

References

- 1. cir-safety.org [cir-safety.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 106-50-3,p-Phenylenediamine | lookchem [lookchem.com]

- 5. para-Phenylenediamine induces apoptosis through activation of reactive oxygen species-mediated mitochondrial pathway, and inhibition of the NF-κB, mTOR, and Wnt pathways in human urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Properties of 4-Methylbenzenethiol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of 4-methylbenzenethiol (also known as p-toluenethiol or 4-thiocresol). The document details its characterization by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Included are comprehensive data tables, detailed experimental protocols for each analytical technique, and a logical workflow diagram to guide researchers in the structural elucidation of this compound. This compound is an organosulfur compound with the chemical formula CH₃C₆H₄SH, widely used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features: the thiol group (S-H), the aromatic ring (C=C and C-H), and the methyl group (C-H).

Table 1: Summary of Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Reference |

| ~3027 | Medium | Aromatic C-H Stretch | [3] |

| 2920 - 2980 | Medium-Weak | Methyl (CH₃) C-H Stretch | [4] |

| ~2574 | Weak | Thiol S-H Stretch | [5] |

| ~1595, ~1490 | Strong-Medium | Aromatic C=C Ring Stretch | [4][6] |

| ~810 | Strong | p-disubstituted C-H Bend (out-of-plane) | [7][8] |

Interpretation: The weak absorption band around 2574 cm⁻¹ is highly characteristic of the S-H stretching vibration of a thiol group.[5] Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The presence of strong bands around 1595 cm⁻¹ and 1490 cm⁻¹ confirms the aromatic ring structure, while the strong absorption at approximately 810 cm⁻¹ is indicative of the 1,4- or para-substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple and highly informative. It displays distinct signals for the methyl protons, the aromatic protons, and the thiol proton.

Table 2: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~7.25 | Doublet | 2H | Aromatic H (ortho to -SH) | [6] |

| ~7.05 | Doublet | 2H | Aromatic H (meta to -SH) | [6] |

| ~3.30 | Singlet | 1H | Thiol (-SH) | [9] |

| ~2.30 | Singlet | 3H | Methyl (-CH₃) | [6] |

Interpretation: The aromatic region (δ 7.0-7.3 ppm) shows a typical AA'BB' pattern of two doublets, characteristic of a para-disubstituted benzene ring.[6] The downfield doublet corresponds to the protons ortho to the electron-withdrawing thiol group, while the upfield doublet corresponds to the protons meta to the thiol group. A singlet at ~2.30 ppm integrating to three protons is assigned to the methyl group. The thiol proton appears as a singlet around 3.30 ppm; its chemical shift can be variable and it may broaden due to chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, four signals are observed for the aromatic carbons, in addition to the signal for the methyl carbon.

Table 3: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~136.5 | Aromatic C (para to -SH, attached to -CH₃) | [6] |

| ~130.0 | Aromatic C (meta to -SH) | [6] |

| ~128.5 | Aromatic C (ortho to -SH) | [6] |

| ~127.0 | Aromatic C (ipso, attached to -SH) | [6] |

| ~20.8 | Methyl (-CH₃) | [6] |

Interpretation: Aromatic carbons typically resonate in the δ 120-150 ppm range.[6] The distinct signals confirm the para-substitution pattern. The carbon attached to the methyl group appears around 136.5 ppm, while the carbon directly bonded to the sulfur (ipso-carbon) is found at approximately 127.0 ppm. The upfield signal at ~20.8 ppm is characteristic of the methyl group carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its structure. Electron Ionization (EI) is a common method used for this analysis.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound

| m/z (Mass/Charge Ratio) | Relative Intensity | Assignment / Fragmentation | Reference |

| 124 | High | [M]⁺, Molecular Ion (C₇H₈S)⁺ | [7][10] |

| 123 | Moderate | [M-H]⁺, Loss of a hydrogen atom | [7] |

| 91 | High | [M-SH]⁺, Loss of sulfhydryl radical, forming tropylium ion | [11] |

| 77 | Low | [C₆H₅]⁺, Loss of -CH₃ and -SH | [11] |

| 65 | Moderate | [C₅H₅]⁺, Loss of ethyne (C₂H₂) from the m/z 91 ion | [11] |

Interpretation: The mass spectrum of this compound shows a strong molecular ion peak [M]⁺ at m/z = 124, which corresponds to its molecular weight.[7][10] A significant peak is often observed at m/z = 91. This fragment corresponds to the loss of the sulfhydryl radical (•SH) to form the highly stable tropylium cation ([C₇H₇]⁺), a common fragmentation pathway for toluene derivatives.[11] The presence of a peak at m/z = 65 results from the subsequent loss of an acetylene molecule from the tropylium ion.[11]

Integrated Spectral Analysis Workflow

The structural elucidation of this compound is achieved by integrating the data from IR, NMR, and MS. Each technique provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation of the molecule's identity. The following diagram illustrates the logical workflow for this process.

Caption: Logical workflow for the structural analysis of this compound.

Detailed Experimental Protocols

The following sections provide standardized protocols for acquiring the spectral data presented in this guide.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation : As this compound is a low-melting solid (m.p. 41-43 °C), its spectrum can be obtained as a melt.[12]

-

Place a small amount of the solid sample onto one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Gently heat the plate to melt the solid.

-

Place a second salt plate on top of the melt to create a thin capillary film.

-

Alternatively, for a solid sample, prepare a KBr pellet by grinding approximately 1 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disc using a hydraulic press.[13]

-

-

Data Acquisition :

-

Place the prepared sample (film or pellet) in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of air (or the pure KBr pellet).

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[14]

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[14]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (CDCl₃: δ = 7.26 ppm for ¹H; δ = 77.16 ppm for ¹³C).[14]

-

Cap the tube and gently agitate to ensure the sample is fully dissolved.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[14]

-

For ¹H NMR : Acquire the spectrum using a pulse angle of 30-45°, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and typically 8-16 scans.[15]

-

For ¹³C NMR : Acquire the spectrum with proton decoupling. Use a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[15] A larger number of scans (e.g., 128 or more) is typically required compared to ¹H NMR.

-

Mass Spectrometry Protocol

-

Sample Preparation and Introduction :

-

Introduce a small amount of this compound into the mass spectrometer. For a volatile solid, this can be done via a direct insertion probe or by gas chromatography (GC-MS).[9]

-

-

Ionization :

-

Utilize an Electron Ionization (EI) source.

-

Bombard the vaporized sample with electrons at a standard energy of 70 eV to induce ionization and fragmentation.[16]

-

-

Mass Analysis and Detection :

-

The resulting positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

-

References

- 1. CAS 106-45-6: this compound | CymitQuimica [cymitquimica.com]

- 2. lobachemie.com [lobachemie.com]

- 3. mdpi.com [mdpi.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzenethiol, 4-methyl- [webbook.nist.gov]

- 8. Benzenethiol, 4-methyl- [webbook.nist.gov]

- 9. This compound | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzenethiol, 4-methyl- [webbook.nist.gov]

- 11. image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis and identification of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. scientificlabs.com [scientificlabs.com]

- 13. edu.rsc.org [edu.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. books.rsc.org [books.rsc.org]

- 16. chemguide.co.uk [chemguide.co.uk]

Dissociation Constant (pKa) of 4-Methylbenzenethiol in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 4-methylbenzenethiol (also known as p-thiocresol) in an aqueous solution. The pKa is a critical parameter for understanding the ionization state, reactivity, and overall physicochemical properties of this compound, which is of significant interest in chemical synthesis, materials science, and pharmaceutical development. This document summarizes the reported pKa values, details the experimental and computational methodologies for its determination, and provides visual representations of the underlying chemical principles and workflows.

Quantitative Data Summary

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the thiol proton (-SH) can dissociate, forming the 4-methylbenzenethiolate anion. The equilibrium for this dissociation in water is shown below. The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka).

A summary of the experimentally determined and cited pKa values for this compound in aqueous solution is presented in Table 1. The majority of reliable sources indicate a pKa value of approximately 6.82.

| pKa Value | Temperature (°C) | Method | Source |

| 6.82 | 25 | Not Specified | PubChem[1], Benchchem[2], mVOC 4.0[3] |

| 6.52 | 25 | Not Specified | ChemBK[4] |

Dissociation in Aqueous Solution

This compound is a weak acid that partially dissociates in water to yield a proton (H⁺) and its conjugate base, the 4-methylbenzenethiolate anion. The lower the pKa value, the stronger the acid. With a pKa around 6.82, this compound is significantly more acidic than its corresponding alcohol, 4-methylphenol (p-cresol), which has a pKa of approximately 10.26. This increased acidity is a characteristic feature of thiols compared to alcohols.[5]

The dissociation equilibrium is fundamental to understanding the behavior of this compound in solutions of varying pH. At a pH below its pKa, the protonated, neutral form of the molecule will predominate. Conversely, at a pH above its pKa, the deprotonated, anionic form will be the major species.

Caption: Dissociation equilibrium of this compound in water.

Methodologies for pKa Determination

The determination of pKa values for thiols can be accomplished through various experimental and computational techniques. While specific experimental details for this compound are not extensively published, the following protocols are standard for aromatic thiols.

Experimental Protocols

a) Potentiometric Titration:

This is a classical and widely used method for pKa determination.[4][6] It involves the gradual titration of a solution of the analyte with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Principle: The pH of the solution is measured as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and basic forms of the analyte are equal.

-

Generalized Protocol:

-

A solution of this compound of known concentration is prepared in a suitable solvent, often a water-cosolvent mixture due to the limited water solubility of aromatic thiols.

-

The solution is placed in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

The pH is recorded after each addition, allowing the system to reach equilibrium.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve. The pKa is the pH at half the volume of the equivalence point.

-

b) Spectrophotometric Titration:

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[7][8]

-

Principle: The acidic (ArSH) and basic (ArS⁻) forms of an aromatic thiol have distinct molar absorptivities at certain wavelengths. By measuring the absorbance of the solution at various pH values, the ratio of the two species can be determined, and from this, the pKa can be calculated using the Henderson-Hasselbalch equation.

-

Generalized Protocol:

-

A series of buffer solutions with known and varying pH values are prepared.

-

A constant concentration of this compound is added to each buffer solution.

-

The UV-Vis absorption spectrum of each solution is recorded.

-

An analytical wavelength is chosen where the difference in absorbance between the protonated and deprotonated species is maximal.

-

The absorbance at this wavelength is plotted against the pH.

-

The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

c) Raman-Based pH Titration:

This is a more modern technique that directly monitors the vibrational state of the S-H bond.[5][9]

-

Principle: The S-H bond has a characteristic stretching vibration that gives rise to a Raman peak (typically around 2500-2600 cm⁻¹).[9] Upon deprotonation, this peak disappears. The intensity of the S-H peak relative to an internal standard (a peak that is insensitive to pH) is proportional to the concentration of the protonated form.

-

Generalized Protocol:

-

A solution of this compound is prepared.

-

The solution is titrated with a strong base, and Raman spectra are acquired at different pH values.

-

An internal reference peak within the Raman spectrum of this compound (e.g., a C-H stretching peak) is identified.

-

The ratio of the intensity of the S-H peak to the internal reference peak is calculated for each spectrum.

-

This intensity ratio is plotted against the measured pH of the solution.

-

The experimental data are fitted to an equation derived from the Henderson-Hasselbalch equation to determine the pKa.[9][10]

-

Caption: Generalized workflow for pKa determination using Raman-based pH titration.

Computational Methods

In addition to experimental techniques, quantum chemical calculations are increasingly used to predict the pKa of molecules.[2]

-

Principle: These methods involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment. The pKa is then calculated from ΔG using the relationship pKa = ΔG / (2.303 RT).

-

Methodology: Density Functional Theory (DFT) is a commonly employed method.[11][12] The accuracy of the prediction is highly dependent on the chosen functional, basis set, and the model used to simulate the solvent (e.g., Polarizable Continuum Model - PCM, or Solvation Model based on Density - SMD).[11][13] For thiols, it has been shown that including explicit water molecules in the calculation, which can form hydrogen bonds with the sulfur atom, can significantly improve the accuracy of the predicted pKa values.[11]

Conclusion

The pKa of this compound in aqueous solution is reliably reported to be approximately 6.82. This value indicates that it is a weak acid, with its ionization state being highly sensitive to pH changes around physiological conditions. The determination of this crucial parameter can be achieved through well-established experimental methods such as potentiometric and spectrophotometric titrations, as well as modern techniques like Raman-based pH titration. Furthermore, computational chemistry offers a powerful tool for the prediction of thiol pKa values. A thorough understanding of the pKa and the methodologies for its determination is essential for professionals in research and drug development to predict the behavior and reactivity of this compound in various chemical and biological systems.

References

- 1. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. web.pdx.edu [web.pdx.edu]

- 9. Evaluation of Thiol Raman Activities and pKa Values Using Internally Referenced Raman-Based pH Titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 12. media.neliti.com [media.neliti.com]

- 13. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thiol-Aromatic Interactions in 4-Methylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of thiol-aromatic interactions, with a specific focus on the archetypal molecule 4-methylbenzenethiol, also known as p-thiocresol. This non-covalent interaction, often termed an S-H/π interaction, plays a crucial role in the structure and function of systems ranging from small molecules to complex biological macromolecules and materials. Understanding the fundamental principles of these interactions is paramount for rational drug design, materials science, and synthetic chemistry. This document details the nature of the thiol-aromatic interaction, presents quantitative data from experimental and computational studies, outlines detailed experimental protocols for its investigation, and discusses its relevance in the context of drug development.

Introduction to this compound and Thiol-Aromatic Interactions

This compound (p-thiocresol) is an organosulfur compound with a thiol (-SH) group and a methyl group attached to a benzene ring at the para position.[1] Its molecular formula is C7H8S.[2] It is a solid at room temperature with a melting point of 41-43 °C and a boiling point of 195 °C. The thiol group imparts unique reactivity, making it a valuable intermediate in organic synthesis and for the formation of self-assembled monolayers (SAMs) on noble metal surfaces.[3][4]

The interaction between the thiol group and an aromatic ring is a type of non-covalent interaction known as a thiol-aromatic or S-H/π interaction.[3][5] While initially considered to be weak, experimental and computational evidence has demonstrated their significance in determining molecular conformation and stability. These interactions are not purely electrostatic; they are significantly driven by favorable molecular orbital interactions, specifically the overlap between a filled π orbital of the aromatic ring (the donor) and the empty σ* antibonding orbital of the S-H bond (the acceptor).[3][5] This π → σ* interaction is a key feature that distinguishes it from other non-covalent interactions like classical hydrogen bonds.

Quantitative Analysis of Thiol-Aromatic Interactions

Table 1: Geometric Parameters of the S-H/π Interaction

| Parameter | Value | Method | Source |

| Hthiol---Caromatic Distance | 2.71 Å | X-ray Crystallography of Boc-L-4-thiolphenylalanine tert-butyl ester | [2] |

| Hthiol-Centroid Distance | 2.90 Å | X-ray Crystallography of Boc-L-4-thiolphenylalanine tert-butyl ester | [2] |

| C-S-H Bond Angle | ~95-100° | Typical for thiols | [2] |

| S-H Bond Length | 1.26 ± 0.04 Å | X-ray Crystallography of Boc-L-4-thiolphenylalanine tert-butyl ester | [2] |

Table 2: Thermodynamic Parameters of S-H/π Interactions between p-Thiocresol and Aromatic Compounds in CCl4

| Aromatic Compound | Kd (mM) | ΔG (kcal/mol) |

| Benzene | 1300 ± 200 | -0.5 ± 0.1 |

| Toluene | 1100 ± 100 | -0.6 ± 0.1 |

| p-Xylene | 800 ± 100 | -0.8 ± 0.1 |

| Hexamethylbenzene | 200 ± 20 | -1.4 ± 0.1 |

Data obtained from IR spectroscopy experiments.[2]

Table 3: Crystal Structure Data for this compound

| Parameter | Value |

| COD Number | 4125692 |

| Space Group | P 1 21/c 1 |

| a | 7.742 Å |

| b | 7.223 Å |

| c | 5.956 Å |

| α | 90° |

| β | 92.953° |

| γ | 90° |

Source: PubChem[6]

Experimental and Computational Protocols

The investigation of thiol-aromatic interactions relies on a combination of spectroscopic, crystallographic, and computational methods.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool to probe the local environment of the S-H bond. The formation of an S-H/π interaction leads to a characteristic red shift (a decrease in the stretching frequency, νS-H) and an increase in the intensity of the S-H stretching band.[2][7]

Experimental Protocol for Determining Thermodynamic Parameters:

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 55 mM) in a non-polar solvent that does not interact strongly with the S-H group, such as carbon tetrachloride (CCl4). Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the aromatic partner (e.g., 0 to 3200 mM).

-

Data Acquisition: Record the IR spectra of each solution in the S-H stretching region (typically 2500-2600 cm-1). Use a Fourier Transform Infrared (FTIR) spectrometer with a suitable detector.

-

Data Analysis:

-

Identify the S-H stretching frequency (νS-H) for the free and the π-interacting thiol.

-

Fit the concentration-dependent spectra using a suitable algorithm (e.g., a Lorentzian line-fitting algorithm) to determine the dissociation constant (Kd) for the interaction.

-

Calculate the Gibbs free energy of the interaction using the equation: ΔG = -RTln(1/Kd).

-

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on the three-dimensional arrangement of atoms in the solid state, allowing for the direct visualization and measurement of the geometric parameters of the S-H/π interaction.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of a compound exhibiting the thiol-aromatic interaction of interest. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable single crystal on a goniometer head of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are invaluable for determining the interaction energies and understanding the nature of thiol-aromatic interactions.

Computational Protocol for a this compound Dimer:

-

Model System Construction: Create a model system, such as a dimer of this compound, with a geometry derived from experimental data (e.g., from a crystal structure of a related compound).[2] One molecule acts as the S-H donor and the other as the aromatic π-system acceptor.

-

Quantum Chemical Calculations: Perform geometry optimization and energy calculations using a suitable level of theory and basis set (e.g., B3LYP or MP2 methods with 6-311+G(2d,p) or aug-cc-pVDZ basis sets).[2]

-

Analysis:

-

Calculate the interaction energy, correcting for basis set superposition error (BSSE).

-

Perform Natural Bond Orbital (NBO) analysis to investigate the orbital interactions, specifically the π → σ* donation.[2]

-

Visualize the molecular orbitals involved in the interaction.

-

Visualizing Thiol-Aromatic Interactions

Diagrams are essential for conceptualizing the complex interplay of forces and experimental approaches in studying thiol-aromatic interactions.

Caption: Molecular and orbital view of the S-H/π interaction.

Caption: Workflow for investigating thiol-aromatic interactions.

Relevance in Drug Development

The thiol functional group is present in a number of approved drugs and is recognized for its ability to act as a radical scavenger, restore cellular thiol pools, and chelate metal ions.[8] Thiol-aromatic interactions are of significant interest to drug development professionals for several reasons:

-

Molecular Recognition and Binding Affinity: The S-H/π interaction can contribute to the binding affinity of a drug molecule to its target protein. Cysteine residues in a protein's active site can interact with aromatic moieties of a ligand, influencing the overall binding energy and specificity.

-

Structure-Based Drug Design: A thorough understanding of the geometry and energetics of thiol-aromatic interactions allows for their explicit consideration in structure-based drug design. Computational docking and molecular dynamics simulations can be improved by accurately modeling these interactions, leading to more predictive in silico screening.

-

Pharmacokinetic Properties: The presence of a thiol group and its interactions can influence a drug's pharmacokinetic properties, such as its solubility, membrane permeability, and metabolic stability.

-

Lead Optimization: During lead optimization, the introduction or modification of a thiol group or an aromatic ring can be used to fine-tune the binding affinity and selectivity of a drug candidate by harnessing favorable S-H/π interactions. Derivatives of this compound have been investigated for their potential antimicrobial and antitumor activities, highlighting the utility of this scaffold in medicinal chemistry.[3]

Conclusion

Thiol-aromatic interactions, exemplified by studies on this compound, are a fundamentally important class of non-covalent interactions. They are characterized by a significant contribution from orbital interactions (π → σ*) and play a demonstrable role in molecular recognition and stabilization. The combination of spectroscopic, crystallographic, and computational techniques provides a powerful toolkit for their characterization. For researchers in drug development, a nuanced understanding of these interactions is crucial for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Continued investigation into the subtleties of thiol-aromatic interactions will undoubtedly open new avenues for innovation in chemistry, biology, and materials science.

References

- 1. CAS 106-45-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 106-45-6 | Benchchem [benchchem.com]

- 4. pnp-labsci.com [pnp-labsci.com]

- 5. Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S-H/π Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]